Necroptosis-IN-1 Anti-Proliferative Activity in Breast Cancer Cell Lines Compared to Necrostatin-1
Necroptosis-IN-1 exhibits differential anti-proliferative potency across breast cancer cell lines, with IC50 values of 9.79 μM (MDA-MB-231), 10.77 μM (MDA-MB-486), and 5.94 μM (MCF-7) [1]. In contrast, the parent compound Necrostatin-1 demonstrates an EC50 of 490 nM for necroptosis inhibition in Jurkat cells but lacks reported direct anti-proliferative activity in these breast cancer models . This suggests that Necroptosis-IN-1 may offer enhanced cellular efficacy in specific oncological contexts, potentially due to improved cellular uptake or target engagement.
| Evidence Dimension | Anti-proliferative IC50 in breast cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 9.79 μM (MDA-MB-231), 10.77 μM (MDA-MB-486), 5.94 μM (MCF-7) |
| Comparator Or Baseline | Necrostatin-1: EC50 = 490 nM (necroptosis inhibition in Jurkat cells), anti-proliferative data not reported |
| Quantified Difference | Necroptosis-IN-1 shows measurable anti-proliferative activity in breast cancer cells at low micromolar concentrations, while Necrostatin-1's activity in this context is not established. |
| Conditions | Cell viability assays; breast cancer cell lines |
Why This Matters
For researchers investigating necroptosis in breast cancer, Necroptosis-IN-1 provides a defined potency benchmark for anti-proliferative studies that is absent for the parent compound.
- [1] TargetMol. Necroptosis-IN-1 Anti-proliferative Activity Data. T9305. View Source
